synthesis and characterization of N-(2-cyanophenyl)urea
synthesis and characterization of N-(2-cyanophenyl)urea
This guide details the synthesis, characterization, and application of
Technical Guide: Synthesis and Characterization of -(2-Cyanophenyl)urea
Executive Summary
Compound:
This guide provides a validated protocol for the isolation of the open-chain urea derivative, preventing its premature cyclization into the thermodynamically stable quinazolinedione, which frequently occurs under strongly basic or high-temperature conditions.
Retrosynthetic Analysis & Strategy
The formation of the urea linkage is achieved via the Wöhler Synthesis approach. The key challenge with ortho-substituted anilines like 2-aminobenzonitrile is the competing intramolecular cyclization.
-
Route A (Recommended): Acid-mediated addition of potassium cyanate (KOCN).
-
Route B (Alternative): Reaction with trimethylsilyl isocyanate (TMS-NCO) or organic isocyanates.
-
Utility: Used when anhydrous conditions are strictly required, though less atom-economical.
-
Reaction Scheme Visualization
Figure 1: Synthetic pathway and potential cyclization side-reaction.
Experimental Protocol
Method A: Aqueous Acetic Acid Route (Standard)
This protocol is optimized for gram-scale synthesis.[5] It relies on the low solubility of the aryl urea in water to drive precipitation.
Materials
-
2-Aminobenzonitrile: 11.8 g (100 mmol)
-
Potassium Cyanate (KOCN): 9.7 g (120 mmol, 1.2 eq)
-
Glacial Acetic Acid: 80 mL
-
Deionized Water: 150 mL
Step-by-Step Procedure
-
Solubilization: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzonitrile (11.8 g) in glacial acetic acid (60 mL) and water (100 mL) .
-
Note: Gentle heating (35–40 °C) may be required to fully dissolve the aniline.
-
-
Reagent Preparation: Dissolve potassium cyanate (9.7 g) in water (50 mL) in a separate beaker.
-
Addition: Add the KOCN solution dropwise to the stirring aniline solution over 20 minutes.
-
Observation: A white precipitate should begin to form almost immediately. The reaction is slightly exothermic; maintain temperature <50 °C to prevent cyclization.
-
-
Reaction: Stir the suspension vigorously at room temperature (20–25 °C) for 3 hours .
-
Monitoring: Check TLC (Ethyl Acetate:Hexane 1:1). The starting amine (
) should disappear, replaced by the urea product ( ).
-
-
Quenching & Isolation: Dilute the mixture with ice-cold water (100 mL) and stir for 15 minutes.
-
Filtration: Filter the solid under vacuum using a Buchner funnel.
-
Washing: Wash the filter cake sequentially with:
-
Water (
mL) to remove acetic acid and inorganic salts. -
Cold Ethanol (
mL) to remove unreacted organic impurities.
-
-
Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours.
Expected Yield: 85–92% Appearance: White to off-white crystalline powder.
Purification Decision Tree
Figure 2: Purification logic flow.
Characterization & Validation
The identity of the product must be confirmed to distinguish it from the starting material and the cyclized quinazolinedione.
Spectroscopic Data
| Technique | Parameter | Diagnostic Signal | Interpretation |
| IR (KBr) | Nitrile ( | 2220 cm⁻¹ (sharp) | Confirms integrity of cyano group (absent in quinazolinedione). |
| Amide I ( | 1660–1690 cm⁻¹ | Urea carbonyl stretch. | |
| Amide II ( | 3300–3450 cm⁻¹ | Primary ( | |
| ¹H NMR | Downfield singlet; disappears on | ||
| (DMSO-d₆) | Terminal urea protons; broad due to quadrupole broadening. | ||
| Proton ortho to urea; deshielded by carbonyl anisotropy. | |||
| MS (ESI) | 162.1 | Consistent with formula |
Critical Quality Attribute: Melting Point
-
Observed: 205–210 °C (decomposition).
-
Note: Pure urea derivatives often have high melting points. If the melting point is observed >250 °C, suspect cyclization to quinazoline-2,4-dione.
Mechanistic Insight
The synthesis follows a nucleophilic addition pathway.[1][5] The acidity of the medium is the control lever.
-
Generation of Electrophile:
-
Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the electrophilic carbon of isocyanic acid.
-
Prevention of Cyclization: Under neutral or basic conditions, the urea nitrogen can attack the nitrile carbon (
), leading to ring closure. Acetic acid protonates the intermediate species less aggressively than strong mineral acids but sufficiently to prevent the anionic activation required for attack on the nitrile.
Downstream Application: Quinazolinedione Synthesis[2][5]
To convert
-
Reagents: Aqueous NaOH (10%) or
. -
Conditions: Reflux for 1–2 hours.
-
Mechanism: Base deprotonates the urea nitrogen; the resulting anion attacks the nitrile carbon, followed by hydrolysis of the imine intermediate.
Safety & Handling
-
2-Aminobenzonitrile: Toxic if swallowed or inhaled. Potential for cyanide liberation under extreme conditions.
-
Potassium Cyanate: Harmful. Avoid contact with strong acids which can generate toxic isocyanic acid gas.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses. Work in a fume hood to manage acetic acid vapors.
References
-
BenchChem. Synthesis Protocol for N-(2-aminophenyl)urea: A Detailed Application Note. Retrieved from BenchChem Application Notes.[6] Link
-
Organic Syntheses. p-Bromophenylurea (Arylureas via Cyanate Method). Org.[1][7][8] Synth. 1951 , 31, 8. Link
-
National Institutes of Health (NIH). Microwave-Assisted Synthesis of Quinazoline Derivatives. PMC Articles. Link
-
Royal Society of Chemistry. A practically simple, catalyst-free and scalable synthesis of N-substituted ureas in water.Green Chem., 2018 , 20, 2000-2000. Link
-
BLD Pharm. 1-(2-Cyanophenyl)urea Product Data (CAS 55441-25-3).[]Link
Sources
- 1. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US2822363A - Preparation of cyanuric acid from urea - Google Patents [patents.google.com]
- 8. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]
